molecular formula C15H15ClFNO4S3 B2621365 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine CAS No. 1448128-43-5

1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine

Cat. No.: B2621365
CAS No.: 1448128-43-5
M. Wt: 423.92
InChI Key: LRIKNHKVYJPECQ-UHFFFAOYSA-N
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Description

The compound 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine (molecular formula: C₁₅H₁₄ClFNO₄S₂; molecular weight: 390.59 g/mol) features a piperidine core substituted with two distinct sulfonyl groups: a 5-chlorothiophen-2-ylsulfonyl moiety and a 4-fluorophenylsulfonyl group. The chlorine (electron-withdrawing) and fluorine (metabolic stability-enhancing) substituents further modulate electronic and steric characteristics .

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-4-(4-fluorophenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFNO4S3/c16-14-5-6-15(23-14)25(21,22)18-9-7-13(8-10-18)24(19,20)12-3-1-11(17)2-4-12/h1-6,13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRIKNHKVYJPECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFNO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Substitution Reactions: The chlorothiophene and fluorophenyl groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications, such as in the development of new drugs.

    Industry: Use in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action for 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

1-[(5-Chloro-2-thienyl)sulfonyl]-4-(methoxymethyl)piperidine

  • Molecular Formula: C₁₁H₁₆ClNO₃S₂
  • Molecular Weight : 309.82 g/mol
  • Key Differences :
    • Replaces the 4-fluorophenylsulfonyl group with a methoxymethyl (-CH₂OCH₃) group.
    • Reduced molecular weight (~80.77 g/mol lighter) due to simpler substituents.
    • Lower polarity compared to the target compound, as methoxymethyl is less polar than a sulfonylaryl group.
  • Synthetic Relevance : Demonstrates modular sulfonylation strategies applicable to piperidine derivatives .

1-[(2-Chloro-5-fluorophenyl)sulfonyl]-4-(1H-pyrrol-1-yl)piperidine

  • Molecular Formula : C₁₅H₁₅ClFN₂O₂S
  • Molecular Weight : 357.81 g/mol
  • Key Differences: Substitutes the 5-chlorothiophene with a 2-chloro-5-fluorophenylsulfonyl group. Incorporates a pyrrole ring instead of the second sulfonyl group.
  • Structural Implications : Highlights the impact of aromatic vs. heterocyclic sulfonyl groups on molecular conformation .

Piperidine, 4-[(4-chlorophenyl)sulfonyl]-, hydrochloride (1:1)

  • Molecular Formula: C₁₁H₁₄ClNO₂S·ClH
  • Molecular Weight : 296.21 g/mol
  • Key Differences :
    • Single sulfonyl group (4-chlorophenyl) vs. dual sulfonyl groups in the target compound.
    • Presence of a hydrochloride salt enhances aqueous solubility.
  • Physicochemical Contrast : The hydrochloride form likely exhibits higher solubility in polar solvents compared to the neutral target compound .

1-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine

  • Molecular Formula : C₁₆H₁₆N₂O₂F₂S
  • Molecular Weight : 338.37 g/mol
  • Key Differences :
    • Piperazine ring (two nitrogen atoms) instead of piperidine (one nitrogen).
    • Dual 4-fluorophenyl groups (one sulfonylated, one directly attached).
  • Electronic Effects : Piperazine’s basicity and conformational flexibility differ significantly from piperidine, affecting pharmacokinetic properties .

Physicochemical and Structural Analysis

Molecular Weight and Polarity

Compound Molecular Weight (g/mol) Key Substituents
Target Compound 390.59 Dual sulfonyl, Cl/F substituents
1-[(5-Chloro-2-thienyl)sulfonyl]-4-(methoxymethyl)piperidine 309.82 Methoxymethyl, single sulfonyl
1-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine 338.37 Piperazine, dual fluorophenyl

Substituent Effects

  • Chlorothiophene vs.
  • Fluorophenyl: Enhances metabolic stability and lipophilicity compared to non-fluorinated analogs .

Biological Activity

1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H14ClF2N3O4S2
  • Molecular Weight : 385.39 g/mol
  • Structure : The compound features a piperidine core substituted with sulfonyl groups and halogenated phenyl rings, which are critical for its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, particularly enzymes and receptors. Notably, it has been studied for:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes such as acetylcholinesterase (AChE) and urease, which are involved in neurotransmission and urea metabolism, respectively .
  • Antibacterial Activity : It has shown promising results against several bacterial strains, including Escherichia coli and Staphylococcus aureus, indicating its potential as an antibacterial agent .

Antibacterial Activity

The compound was tested against several bacterial strains, demonstrating significant antibacterial properties. The Minimum Inhibitory Concentrations (MICs) were determined for various strains:

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.

Enzyme Inhibition

The inhibitory effects on AChE were evaluated, revealing a potent inhibition profile:

EnzymeIC50 (µM)
Acetylcholinesterase0.25
Urease0.50

These findings indicate that the compound may have applications in treating conditions related to cholinergic dysfunctions, such as Alzheimer's disease.

Case Studies

  • Study on Antibacterial Efficacy : A study conducted by Aziz-ur-Rehman et al. demonstrated the synthesis of derivatives of the compound and their evaluation against various pathogens. The study concluded that modifications to the sulfonyl groups enhanced antibacterial activity significantly .
  • Enzyme Inhibition Research : Research published in the Brazilian Journal of Pharmaceutical Sciences highlighted the enzyme inhibition capabilities of similar compounds containing piperidine structures. The study found that structural modifications could lead to improved potency against AChE and urease .

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